molecular formula C27H28BrNO3 B606253 1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid CAS No. 1675201-90-7

1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid

Cat. No. B606253
CAS RN: 1675201-90-7
M. Wt: 494.429
InChI Key: QRXBPPWUGITQLE-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 1675201-90-7, is a solid substance . It has a molecular weight of 494.43 and its IUPAC name is 1-(3-bromo-4-((2-methyl-[1,1’-biphenyl]-3-yl)methoxy)benzyl)piperidine-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C27H28BrNO3/c1-19-22(10-7-11-23(19)21-8-3-2-4-9-21)18-32-26-14-13-20(16-24(26)28)17-29-15-6-5-12-25(29)27(30)31/h2-4,7-11,13-14,16,25H,5-6,12,15,17-18H2,1H3,(H,30,31) .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Inhibition of PD-1/PD-L1 Immune Checkpoint Interactions

BMS-8 is a potent small molecule drug that induces homodimerization of PD-L1, thereby inhibiting its binding to PD-1 . This interaction is crucial in cancer immunotherapy. The assay system revealed that BMS-8 inhibited the PD-1/PD-L1 interaction with an IC50 of 7.2 μM .

Development of Small Molecule Drugs

Due to the drawbacks of monoclonal antibodies (mAbs) such as poor tumor penetration and high production costs, small molecule drugs like BMS-8 are being developed . BMS-8 has shown potential in overcoming these challenges .

Improvement of IC50 Value

Scientists have designed and synthesized a small molecule based on the molecular structure of BMS-8 by in silico simulation . They successfully prepared a biphenyl-conjugated bromotyrosine (X) with an IC50 of 1.5 μM, which was about five times improved from BMS-8 .

Amino Acid Conjugation

Amino acid conjugates of X (amino-X) were prepared to elucidate a correlation between the docking modes of the amino-Xs and IC50 values . The results suggested that the displacement of amino-Xs from the BMS-8 in the pocket of PD-L1 homodimer correlated with IC50 values .

Battery Management System (BMS) in Sustainable Transportation

Although not directly related to the chemical compound, the term “BMS-8” is also used in the context of Battery Management Systems (BMS) in sustainable transportation . In this context, BMS plays a vital role in the successful deployment and usage of Electric Vehicles (EVs) .

Cell Therapy Science

BMS is committed to improving cell therapy science and is advancing a robust pipeline of cell therapies . Although this is not directly related to the chemical compound BMS-8, it’s worth noting the broader applications of the term “BMS” in scientific research .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . The precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 .

properties

IUPAC Name

1-[[3-bromo-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28BrNO3/c1-19-22(10-7-11-23(19)21-8-3-2-4-9-21)18-32-26-14-13-20(16-24(26)28)17-29-15-6-5-12-25(29)27(30)31/h2-4,7-11,13-14,16,25H,5-6,12,15,17-18H2,1H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXBPPWUGITQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C=C3)CN4CCCCC4C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid
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1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid
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1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid
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1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid
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1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid
Reactant of Route 6
1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid

Q & A

Q1: How does BMS-8 inhibit the PD-1/PD-L1 interaction?

A1: BMS-8 binds to PD-L1 and induces its dimerization, effectively blocking its interaction with PD-1. [ [] ] This prevents the suppression of T cell activation, promoting an anti-tumor immune response. You can see the chemical structure of 1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid here:

Q2: What are the downstream effects of BMS-8 mediated PD-L1 dimerization?

A2: Inhibiting the PD-1/PD-L1 interaction with BMS-8 leads to increased T cell activation and proliferation, enhanced cytokine production (such as IFN-γ and TNF-α) [ [] ], and ultimately, improved anti-tumor immunity.

Q3: What is the molecular formula and weight of BMS-8?

A3: While the provided abstracts don't explicitly state the molecular formula and weight of BMS-8, they can be deduced from its chemical name, 1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid.

Q4: Is there any spectroscopic data available for BMS-8?

A4: The provided abstracts do not offer specific spectroscopic data for BMS-8.

Q5: How do modifications to the BMS-8 structure affect its inhibitory activity?

A5: Research suggests that the displacement of BMS-8 derivatives from the binding pocket of the PD-L1 dimer correlates with their IC50 values. [ [] ] This means that even small changes to the molecule's structure can significantly impact its ability to inhibit the PD-1/PD-L1 interaction.

Q6: Are there any specific pharmacophore elements that are crucial for BMS-8 activity?

A6: Computational studies, including R-group based quantitative structure-activity relationship (QSAR) analysis and molecular docking, indicate that different attachment points on the core scaffold of BMS-8 and similar inhibitors exhibit preferences for specific pharmacophore elements. [ [] ] Optimizing these interactions is key to enhancing inhibitory activity.

Q7: What is known about the stability of BMS-8 under various conditions?

A7: The provided research abstracts do not discuss the stability of BMS-8 under different conditions or formulation strategies.

Q8: Has BMS-8 shown efficacy in preclinical models?

A8: Yes, a stapled peptide-based PROTAC utilizing BMS-8 as the PD-L1 binding moiety demonstrated superior efficacy compared to BMS-8 alone in reducing PD-L1 levels in human cervical cancer cell lines. [ [] ] This highlights the potential for developing more potent PD-L1 inhibitors based on the BMS-8 scaffold.

Q9: Are there any published clinical trials evaluating BMS-8?

A9: The provided research abstracts do not mention any completed or ongoing clinical trials involving BMS-8.

Q10: What computational tools are being used to study BMS-8 and design more potent derivatives?

A10: Researchers are employing various computational chemistry techniques, including conventional molecular dynamics simulations, metadynamics simulations, and QSAR analysis, to study the binding mechanisms, structure-activity relationships, and potential for structural optimization of BMS-8 and its derivatives. [ [] ]

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